molecular formula C9H16N2O3 B6178384 7-oxabicyclo[2.2.1]heptane-2-carboximidamide, acetic acid, Mixture of diastereomers CAS No. 2567496-74-4

7-oxabicyclo[2.2.1]heptane-2-carboximidamide, acetic acid, Mixture of diastereomers

Cat. No.: B6178384
CAS No.: 2567496-74-4
M. Wt: 200.23 g/mol
InChI Key: AJJYSMRRQBIIMZ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carboximidamide, acetic acid, mixture of diastereomers is a complex organic compound with a bicyclic structure. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of acetic acid suggests that it may be used in various chemical reactions or as an intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Diels-Alder Reaction: One common method to synthesize 7-oxabicyclo[2.2.1]heptane derivatives involves the Diels-Alder reaction of furans with suitable dienophiles. This reaction forms the bicyclic structure characteristic of 7-oxabicyclo[2.2.1]heptane.

  • Asymmetric Catalysis: Enantiomerically enriched 7-oxabicyclo[2.2.1]heptanes can be synthesized through asymmetric catalysis, which allows for the selective formation of one enantiomer over the other.

  • Resolution of Diastereomers: Classical resolution techniques can be employed to separate diastereomers, providing a mixture of diastereomers with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, often using continuous flow reactors to enhance efficiency and yield. The use of asymmetric catalysis on an industrial scale can also be employed to produce enantiomerically pure compounds.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like hydroxide (OH-), alkoxides, or amines.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.

  • Medicine: Potential use in drug discovery and development, particularly in fragment-based drug design.

  • Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Cantharidin: A naturally occurring compound with a similar bicyclic structure.

  • Monoterpenoid 7-oxabicyclo[2.2.1]heptanes: Related compounds found in essential oils.

  • Sesquiterpenoid 7-oxabicyclo[2.2.1]heptanes: Larger bicyclic compounds with potential biological activity.

  • Triterpenoid 7-oxabicyclo[2.2.1]heptanes: Complex triterpenoids with diverse biological activities.

Uniqueness: 7-Oxabicyclo[2.2.1]heptane-2-carboximidamide, acetic acid, mixture of diastereomers is unique due to its specific diastereomeric mixture and the presence of acetic acid, which may influence its reactivity and applications compared to similar compounds.

Properties

CAS No.

2567496-74-4

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

acetic acid;7-oxabicyclo[2.2.1]heptane-2-carboximidamide

InChI

InChI=1S/C7H12N2O.C2H4O2/c8-7(9)5-3-4-1-2-6(5)10-4;1-2(3)4/h4-6H,1-3H2,(H3,8,9);1H3,(H,3,4)

InChI Key

AJJYSMRRQBIIMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2C(CC1O2)C(=N)N

Purity

95

Origin of Product

United States

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